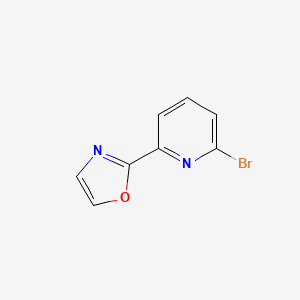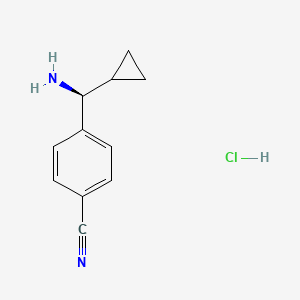
4-Cyclopropoxyaniline
Vue d'ensemble
Description
4-Cyclopropoxyaniline is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 . It is used in laboratory settings and for the synthesis of other substances .
Molecular Structure Analysis
The molecular structure of 4-Cyclopropoxyaniline consists of a cyclopropoxy group attached to an aniline group . The cyclopropoxy group is a three-membered ring with one oxygen atom, and the aniline group consists of a benzene ring with one nitrogen atom .Physical And Chemical Properties Analysis
4-Cyclopropoxyaniline has a predicted boiling point of 280.5±13.0 °C and a predicted density of 1.193±0.06 g/cm3 . Its pKa value, a measure of acidity, is predicted to be 5.25±0.10 .Applications De Recherche Scientifique
Synthesis and Bioactivity in Drug Development
Research by Tian, Song, Wang, and Liu (2009) in the field of bioactive compounds highlights the synthesis of derivatives from cyclopropanecarboxylic acid, related to 4-Cyclopropoxyaniline, demonstrating significant herbicidal and fungicidal activities. This indicates its potential application in agricultural chemical development (L. Tian, Jie Song, Jing Wang, & Bin Liu, 2009).
Bioorthogonal Chemistry for Live-Cell Imaging
Li et al. (2014) discuss the development of novel linkers containing cyclopropene, a structural relative of 4-Cyclopropoxyaniline, for bioimaging and target identification of bioactive compounds in live mammalian cells. This work is significant for in situ monitoring of proteins and enzymes in biomedical research (Zhengqiu Li et al., 2014).
Drug Discovery and Development
Talele (2016) emphasizes the increasing use of the cyclopropyl ring, a core component of 4-Cyclopropoxyaniline, in transitioning drug candidates from preclinical to clinical stages. This ring structure enhances drug potency and reduces off-target effects, making it valuable in drug design (T. Talele, 2016).
Advanced Organic Synthesis Techniques
Zewge et al. (2007) discuss the cycloacylation of aniline derivatives, akin to 4-Cyclopropoxyaniline, in synthesizing 4-quinolones under mild conditions. This method is important for preparing a range of heterocycles and bis-quinolones, showcasing advanced organic synthesis techniques (D. Zewge et al., 2007).
Inclusion Complexes and Drug Solubility Enhancement
Jansook, Ogawa, and Loftsson (2018) illustrate the use of cyclodextrins, structurally related to 4-Cyclopropoxyaniline, in enhancing the solubility of poorly soluble drugs. This is crucial in pharmaceutical formulations, impacting drug bioavailability and efficacy (P. Jansook, N. Ogawa, & T. Loftsson, 2018).
Propriétés
IUPAC Name |
4-cyclopropyloxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANNTDOLEANZKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3186034.png)
![2-Chloro-6-fluoro-thiazolo[5,4-B]pyridine](/img/structure/B3186041.png)
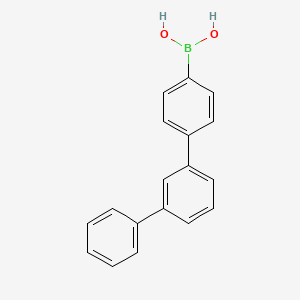

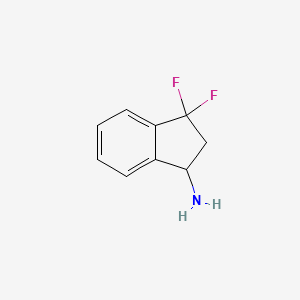

![[1-(Methylsulfonyl)-4-pyrazolyl]boronic Acid](/img/structure/B3186084.png)


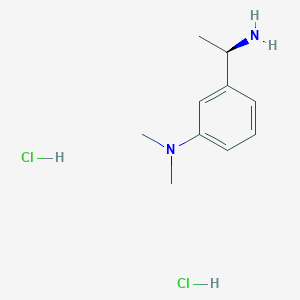
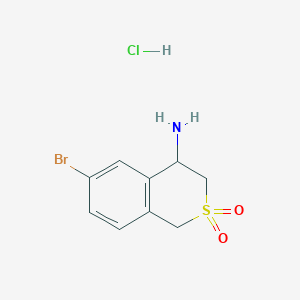
![6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid](/img/structure/B3186120.png)
